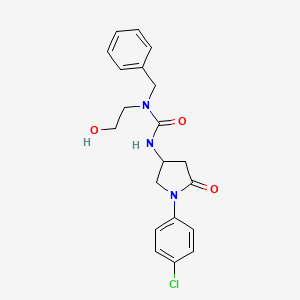
1-Benzyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)urea, also known as BCT-197, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer and other diseases. BCT-197 has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been found to have anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Electro-Fenton Degradation of Antimicrobials
The study on the electro-Fenton degradation of antimicrobials like triclosan and triclocarban, which includes urea derivatives similar in structure to the compound , highlights the potential application of such compounds in environmental chemistry, particularly in the degradation of persistent organic pollutants. The research demonstrates how urea derivatives can be involved in complex reactions leading to the breakdown of environmental contaminants (Sirés et al., 2007).
Crystal Structure Analysis
Investigations into the crystal structures of compounds like chlorfluazuron, a benzoylphenylurea insecticide, provide insight into the molecular interactions and stability of urea derivatives. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their practical applications in materials science and pharmaceuticals (Cho et al., 2015).
Neuropharmacological Research
Research on urea derivatives, like the study of PSNCBAM-1's effects on CB1 receptor modulation, suggests potential applications in neuropharmacology and the development of therapeutic agents. This particular study explores the allosteric antagonism of cannabinoid receptors, indicating the utility of urea derivatives in modulating neurotransmitter systems (Wang et al., 2011).
Acetylcholinesterase Inhibitors
The synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors highlight the therapeutic potential of urea derivatives in treating neurodegenerative diseases, such as Alzheimer's disease. By optimizing the spacer length and testing compounds with greater conformational flexibility, researchers can enhance inhibitory activities against target enzymes (Vidaluc et al., 1995).
Heterocyclic Ureas in Catalysis
The exploration of urea-functionalized self-assembled molecular prisms for heterogeneous catalysis in water demonstrates the versatility of urea derivatives in facilitating chemical reactions. Such compounds can act as effective hydrogen-bond-donor catalysts for Michael and Diels-Alder reactions in aqueous media, offering new avenues for green chemistry applications (Howlader et al., 2016).
Eigenschaften
IUPAC Name |
1-benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c21-16-6-8-18(9-7-16)24-14-17(12-19(24)26)22-20(27)23(10-11-25)13-15-4-2-1-3-5-15/h1-9,17,25H,10-14H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBNSNXEFAINOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)N(CCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorobenzyl)-5-(3-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2674785.png)
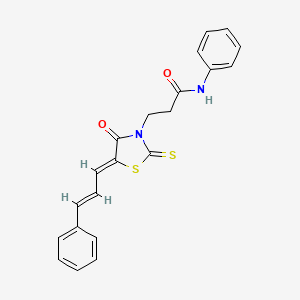
![1-(4-fluorophenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674788.png)
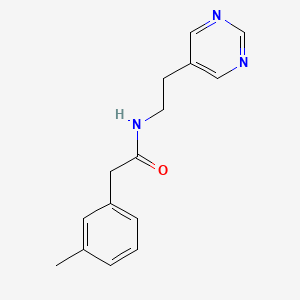
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2674792.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2674793.png)
![2-fluoro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2674798.png)
![(E)-N-[(4-bromo-2-fluorophenyl)methyl]-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2674799.png)

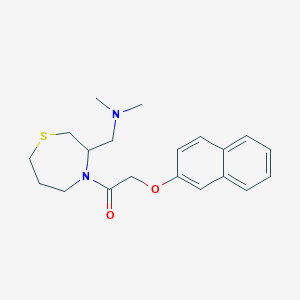
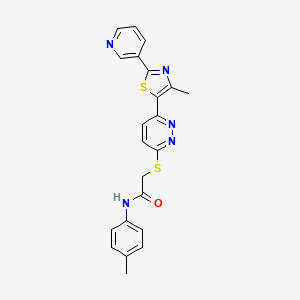
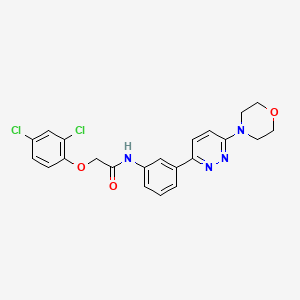

![1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2674807.png)